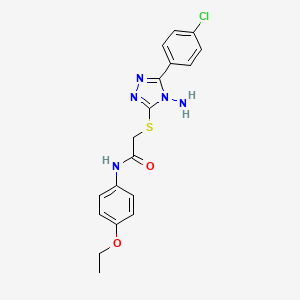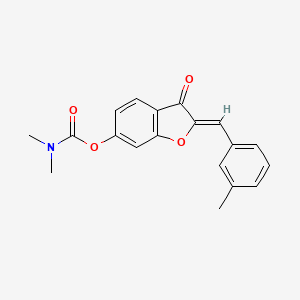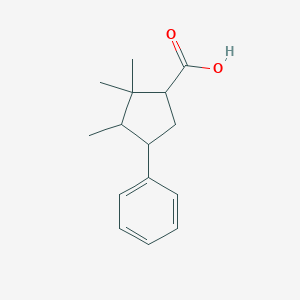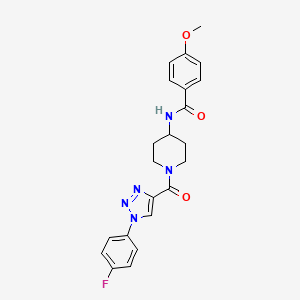![molecular formula C20H18BrN3O4S2 B2967604 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 893789-36-1](/img/new.no-structure.jpg)
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl pyrimidines This compound is characterized by the presence of a bromophenyl sulfonyl group, a dihydropyrimidinone core, and a dimethylphenyl acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the dihydropyrimidinone core.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via sulfonylation, where the dihydropyrimidinone core reacts with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Acetamide Moiety: The final step involves the reaction of the intermediate with 2,4-dimethylaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the dihydropyrimidinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- **2-({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
- **2-({5-[(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
Bromine Substitution: The presence of the bromine atom in the bromophenyl sulfonyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Chemical Properties: The unique combination of functional groups in this compound may result in distinct chemical properties and applications compared to its analogs.
属性
CAS 编号 |
893789-36-1 |
|---|---|
分子式 |
C20H18BrN3O4S2 |
分子量 |
508.41 |
IUPAC 名称 |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI 键 |
POAXASPVZMKSER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2967524.png)


![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2967528.png)



![3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2967533.png)
![6-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2967534.png)
![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)
![2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2967538.png)

![{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2967540.png)
